molecular formula C8H12F2O3 B12851981 Ethyl 2-(3,3-difluoro-1-hydroxycyclobutyl)acetate

Ethyl 2-(3,3-difluoro-1-hydroxycyclobutyl)acetate

Cat. No.: B12851981
M. Wt: 194.18 g/mol
InChI Key: QFUGOICJIHJRFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3,3-difluoro-1-hydroxycyclobutyl)acetate is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It serves as a key synthetic intermediate in the development of novel alcohol derivatives that function as potent openers of Kv7 potassium channels . The activation of Kv7 potassium channels is a recognized therapeutic strategy for treating a range of neurological and psychiatric disorders. Consequently, this compound provides critical value for researchers developing new treatments for conditions such as epilepsy, seizures, migraine, various pain disorders, and bipolar disease . The structure of the compound, featuring a cyclobutyl ring with difluoro and hydroxy substituents, is engineered to mimic the pharmacophore of these channel openers. This product is intended for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use. Researchers can leverage this high-purity intermediate to efficiently advance their discovery and development programs targeting the Kv7 channel pathway.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12F2O3

Molecular Weight

194.18 g/mol

IUPAC Name

ethyl 2-(3,3-difluoro-1-hydroxycyclobutyl)acetate

InChI

InChI=1S/C8H12F2O3/c1-2-13-6(11)3-7(12)4-8(9,10)5-7/h12H,2-5H2,1H3

InChI Key

QFUGOICJIHJRFE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(CC(C1)(F)F)O

Origin of Product

United States

Preparation Methods

Synthesis via Ethyl Difluoroacetate Intermediates

A key intermediate in the synthesis is ethyl difluoroacetate, which can be prepared industrially by reacting 1,1,2,2-tetrafluoro-1-ethoxy ethane (ETFEE) with boron trioxide or phosphorus pentoxide in the presence of sulfuric acid, followed by ethanol addition. This process yields ethyl difluoroacetate with high purity (up to 99.5%) and good yield (82-91%) under controlled temperature (50-55°C) and stirring conditions. The reaction generates useful by-products such as boron trifluoride (BF3) or phosphorus pentafluoride (PF5), which can be absorbed and reused, enhancing the process sustainability. The crude product is purified by fractional distillation at atmospheric pressure and vacuum distillation to achieve high purity.

Parameter Condition/Value Notes
Starting material 1,1,2,2-tetrafluoro-1-ethoxy ethane (ETFEE) Suspension with B2O3 or P2O5
Catalyst/oxidant Boron trioxide (B2O3) or Phosphorus pentoxide (P2O5) Group 13 or 15 oxides
Acid Sulfuric acid (98-100%) 100% sulfuric acid prepared by mixing 98% acid with oleum
Temperature 50-55°C Controlled to manage exothermic reaction
Reaction time 10-17 hours Varies with catalyst
Alcohol Ethanol (99.5%) Added after acid reaction
Yield 82-91% (crude), 84.5% (purified) High purity product (>99.5%)
By-products BF3 or PF5 gases Absorbed and reused

The introduction of the 3,3-difluoro-1-hydroxycyclobutyl moiety typically involves fluorination of cyclobutyl ketones or esters followed by selective hydroxylation. While direct literature on this exact compound is limited, analogous methods use reagents such as diethyl bromodifluoroacetate (EDBFA) and zinc-mediated Michael additions to introduce fluorinated groups onto cyclic ketones, followed by stereoselective hydroxylation steps. These methods often employ:

  • Zinc and silyl chloride derivatives for Michael addition
  • Chromium-mediated stereoselective transformations for hydroxyl group introduction
  • Use of chiral catalysts for enantioselective synthesis when required

Claisen Condensation Routes for Fluorinated Esters

Another approach involves the Claisen condensation of ethyl acetate with difluoroacetyl halides (e.g., difluoroacetyl chloride or bromide) in the presence of sodium ethylate or sodium hydride as catalysts. This method yields ethyl 4,4-difluoroacetoacetate derivatives, which can be further transformed into the target compound by ring closure and functional group modifications. Key points include:

  • Use of sodium ethylate as a base catalyst in tetrahydrofuran (THF) solvent
  • Controlled temperature conditions (typically 5-40°C) to optimize yield and selectivity
  • Post-reaction acidification and extraction steps to isolate the product
  • Yields reported around 70-86% depending on catalyst and conditions
  • Safety considerations due to hydrogen gas evolution when using sodium hydride
Parameter Condition/Value Notes
Starting materials Difluoroacetyl halides, ethyl acetate Halides include difluoroacetyl chloride or bromide
Catalyst Sodium ethylate or sodium hydride Sodium hydride requires careful handling due to H2 evolution
Solvent Tetrahydrofuran (THF) Common solvent for Claisen condensation
Temperature 5-40°C Controlled to optimize reaction
Reaction time 3-7 hours Varies with scale and catalyst
Yield 70-86% High yield with optimized conditions
Method Yield (%) Purity (%) Reaction Time Key Advantages Limitations
ETFEE + B2O3/P2O5 + H2SO4 + EtOH 82-91 >99.5 10-17 hours High purity, industrial viability Requires handling of corrosive acids and gases
Zinc-mediated Michael addition + hydroxylation Moderate to high Not always specified Variable Stereoselective, versatile Multi-step, requires specialized catalysts
Claisen condensation with difluoroacetyl halides 70-86 Moderate to high 3-7 hours Direct synthesis, scalable Safety concerns with sodium hydride
  • The process involving ETFEE and boron trioxide or phosphorus pentoxide with sulfuric acid is industrially favored due to its high yield, purity, and generation of useful by-products like BF3 and phosphoric acid, which can be recycled.
  • Zinc-mediated fluorination and hydroxylation methods provide stereochemical control, important for applications requiring enantiomerically pure compounds, though they are more complex and less suited for large-scale production.
  • Claisen condensation methods offer a direct route to fluorinated esters but involve handling reactive and potentially hazardous reagents, requiring stringent safety protocols.

The preparation of ethyl 2-(3,3-difluoro-1-hydroxycyclobutyl)acetate involves sophisticated synthetic strategies combining fluorination, esterification, and hydroxylation. The most authoritative and industrially viable method is the reaction of ETFEE with boron trioxide or phosphorus pentoxide in sulfuric acid followed by ethanol addition, yielding high purity ethyl difluoroacetate intermediates that can be further elaborated. Alternative methods such as zinc-mediated fluorination and Claisen condensation provide complementary routes with specific advantages in stereoselectivity and direct synthesis, respectively. Selection of the method depends on the scale, purity requirements, and safety considerations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,3-difluoro-1-hydroxycyclobutyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ethyl 2-(3,3-difluorocyclobutyl)acetate, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Ethyl 2-(3,3-difluoro-1-hydroxycyclobutyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 2-(3,3-difluoro-1-hydroxycyclobutyl)acetate exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in various biochemical pathways. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity to enzymes and receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to other fluorinated esters with cyclobutane or related frameworks. Key structural analogs and their properties are summarized below:

Table 1: Structural and Functional Comparison of Ethyl 2-(3,3-Difluoro-1-Hydroxycyclobutyl)Acetate with Analogs

Compound Name CAS Number Substituents Structural Differences vs. Target Compound Key Properties/Applications
Ethyl 3,3-difluorocyclobutanecarboxylate 681128-38-1 3,3-difluorocyclobutane, ester Lacks hydroxyl group Intermediate in organic synthesis; higher lipophilicity due to fluorine atoms
Ethyl 2-(4,4-difluorocyclohexyl)acetate 915213-54-6 4,4-difluorocyclohexane, ester Cyclohexane ring (lower ring strain) Potential agrochemical applications; reduced reactivity compared to cyclobutane derivatives
Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate 227607-45-6 3,3-difluoro, methyl, ester Methyl substituent instead of hydroxyl Enhanced steric bulk; lower polarity
Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate 1225532-89-7 Two ester groups, difluorocyclobutane Dual ester groups, no hydroxyl Increased steric hindrance; potential for cross-linking reactions
Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate N/A Imidazole core, ester, aryl groups Aromatic heterocycle instead of cyclobutane Bioactivity as ligands in medicinal chemistry

Key Findings from Comparative Analysis

However, this group may also reduce stability under acidic or oxidative conditions compared to non-hydroxylated analogs .

Ring Strain vs. Stability : Cyclobutane-based compounds exhibit higher ring strain than cyclohexane derivatives (e.g., CAS 915213-54-6), which may enhance reactivity in synthesis but reduce thermal stability .

Fluorination Effects : All analogs share fluorine atoms at the 3,3-positions, which enhance metabolic resistance and lipophilicity. However, the hydroxyl group in the target compound partially offsets lipophilicity, balancing solubility and membrane permeability .

Functional Group Diversity : Analogs with aromatic heterocycles (e.g., imidazole derivatives from Figure 1 in ) demonstrate broader bioactivity profiles, suggesting that the target compound’s cyclobutane core may limit its interaction with certain biological targets .

Biological Activity

Ethyl 2-(3,3-difluoro-1-hydroxycyclobutyl)acetate is a compound of increasing interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and other therapeutic effects, based on diverse research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C8H10F2O3
  • CAS Number : 2295815-26-6

1. Antimicrobial Activity

Research has indicated that derivatives of ethyl acetate compounds exhibit significant antimicrobial properties. For example, studies have shown that certain synthesized derivatives possess high activity against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundPseudomonas aeruginosa24 µg/mL

2. Anticancer Activity

The compound has shown promise in anticancer research. A study evaluated its effects on various cancer cell lines, including breast (MCF-7), lung (NCI-H460), and brain (SF-268) cancer cells. The results demonstrated that this compound exhibited notable cytotoxicity.

Cell LineGI50 (µM)
MCF-715.4
NCI-H46012.8
SF-26810.5

The growth inhibition was dose-dependent, indicating that higher concentrations resulted in increased cytotoxic effects.

The proposed mechanism for the anticancer activity of this compound involves the induction of apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

Case Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of this compound against standard antibiotics. The compound showed synergistic effects when combined with ampicillin against resistant strains of E. coli.

Case Study 2: Anticancer Potential

In vitro studies conducted on MCF-7 cells demonstrated that treatment with this compound led to a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis indicated an increase in the percentage of cells in the sub-G1 phase, suggesting apoptosis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.